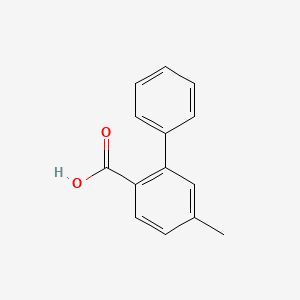
5-Methylbiphenyl-2-carboxylic acid
描述
5-Methylbiphenyl-2-carboxylic acid: , also known as 5-methyl-2-(phenyl)benzoic acid, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.248 g/mol. This compound has gained significant attention due to its unique physical and chemical properties, making it a subject of interest in various scientific fields.
作用机制
Target of Action
Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
This can influence the pH of the local environment and can affect various biochemical reactions .
Biochemical Pathways
Carboxylic acids are integral to several metabolic pathways, including the citric acid cycle, a crucial pathway for energy production in cells .
Pharmacokinetics
Generally, carboxylic acids are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Carboxylic acids can participate in various biochemical reactions, influencing cellular processes such as energy production, lipid metabolism, and protein synthesis .
Action Environment
The action, efficacy, and stability of 5-Methylbiphenyl-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body. For instance, the acidity of carboxylic acids can be influenced by the surrounding pH .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methylbiphenyl-2-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve the diazotization of o-toluidine followed by coupling with benzene, or the reaction of o-tolylmagnesium bromide with cyclohexanone, followed by dehydration and dehydrogenation . These methods are optimized for large-scale production to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-Methylbiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
科学研究应用
Chemistry: 5-Methylbiphenyl-2-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require stable aromatic compounds.
相似化合物的比较
Biphenyl-2-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different reactivity and physical properties.
4-Methylbiphenyl-2-carboxylic acid: The methyl group is positioned differently, affecting its chemical behavior and applications.
Uniqueness: This structural variation can lead to differences in physical properties, such as melting point and solubility, as well as distinct biological activities.
属性
IUPAC Name |
4-methyl-2-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJRUBOCQCDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)
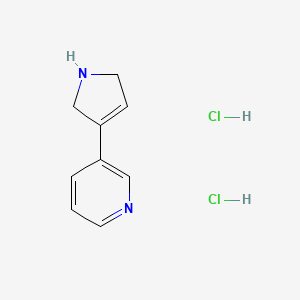
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)
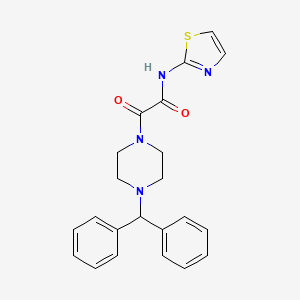
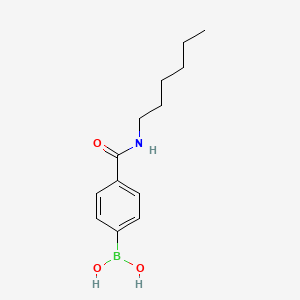
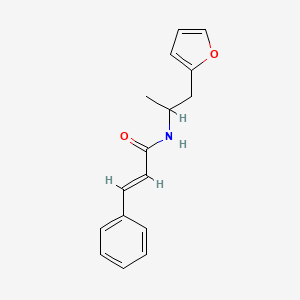
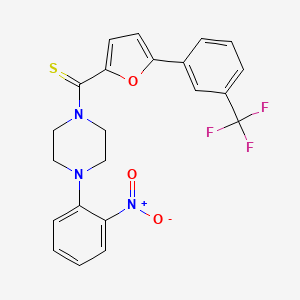
![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)
![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2992920.png)
![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)
![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)
![N-methyl-2-(3-(phenylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992925.png)
![4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2992926.png)
